molecular formula C15H22N2O6S2 B2429397 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1797870-84-8

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2429397
CAS No.: 1797870-84-8
M. Wt: 390.47
InChI Key: ABCXKWVVMQIZKM-UHFFFAOYSA-N
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Description

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C15H22N2O6S2 and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study by Singaravelu and Bhadusha (2022) explored the use of a novel organic compound, synthesized with components similar to the queried compound, as an inhibitor for the prevention of mild steel corrosion in acidic medium. The compound showed better inhibition efficiency, indicating its potential application in protecting metals against corrosion in industrial settings (Singaravelu & Bhadusha, 2022).

Heterocyclic Compound Synthesis

Research by Reddy et al. (2012) demonstrated the smooth aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol in the presence of phosphomolybdic acid, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This process showcases the compound's role in facilitating organic synthesis reactions to produce heterocyclic compounds with potential applications in drug development and material science (Reddy et al., 2012).

Antimicrobial Activity

L. Mallesha and K. Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, characterized by their potent in vitro antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents, addressing the increasing concern over antibiotic resistance (Mallesha & Mohana, 2014).

Enzyme Inhibitory Activity

A study by Hussain et al. (2017) focused on synthesizing and evaluating a new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives for their enzyme inhibitory activity. One of the compounds showed excellent inhibitory effect against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases like Alzheimer's (Hussain et al., 2017).

Material Science and Chemistry

Research by Back, Parvez, and Zhai (2003) explored stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles, demonstrating the versatile applications of azetidinone derivatives in material science and organic chemistry (Back, Parvez, & Zhai, 2003).

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S2/c1-24(19,20)17-6-4-12(5-7-17)15(18)16-9-14(10-16)25(21,22)11-13-3-2-8-23-13/h2-3,8,12,14H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXKWVVMQIZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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